molecular formula C10H12ClN5O B279705 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide

Katalognummer: B279705
Molekulargewicht: 253.69 g/mol
InChI-Schlüssel: MQVMYBVZTXORDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the protein Wnt pathway. Wnt pathway plays a crucial role in embryonic development and tissue regeneration, but its dysregulation has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. JNJ-42756493 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Wirkmechanismus

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide is a small molecule inhibitor of the Wnt pathway. The Wnt pathway is a signaling pathway that plays a crucial role in embryonic development and tissue regeneration. Dysregulation of the Wnt pathway has been linked to various diseases, including cancer, fibrosis, and neurodegenerative disorders. The Wnt pathway is activated by binding of Wnt ligands to the Frizzled receptor and LRP5/6 co-receptors, leading to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then binds to TCF/LEF transcription factors, leading to the upregulation of Wnt target genes.
This compound inhibits the Wnt pathway by binding to the Porcupine enzyme, which is responsible for the palmitoylation and secretion of Wnt ligands. Inhibition of Porcupine by this compound results in decreased secretion of Wnt ligands, leading to decreased activation of the Wnt pathway and reduced expression of Wnt target genes.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of various cancer types. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth. This compound has also been shown to reduce fibrosis in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Inhibition of the Wnt pathway by this compound results in decreased deposition of extracellular matrix proteins, leading to reduced fibrosis. In preclinical models of Alzheimer's disease and Parkinson's disease, this compound has been shown to promote neuronal survival and reduce neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has shown potent activity in preclinical models of various diseases, making it a promising therapeutic agent. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its efficacy in vivo.

Zukünftige Richtungen

For the study of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide include the development of more potent and selective inhibitors of the Wnt pathway and the investigation of the role of the pathway in other diseases.

Synthesemethoden

The synthesis of 4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide was first reported by Johnson and Johnson Pharmaceutical Research and Development in 2012. The synthesis involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with N-methyl-N-(pyridin-3-yl)formamide and trifluoroacetic acid to yield this compound. The overall yield of the synthesis is 18%.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide has been extensively studied in preclinical models of various diseases. In cancer, this compound has shown potent anti-tumor activity in vitro and in vivo in multiple cancer types, including breast, colon, lung, and liver cancer. This compound inhibits the Wnt pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Inhibition of the Wnt pathway by this compound results in decreased cell growth, induction of apoptosis, and inhibition of tumor growth.
In fibrosis, this compound has shown promising results in preclinical models of liver fibrosis and idiopathic pulmonary fibrosis. Fibrosis is characterized by excessive deposition of extracellular matrix proteins, leading to organ dysfunction and failure. The Wnt pathway has been implicated in the pathogenesis of fibrosis, and this compound has been shown to inhibit the Wnt pathway and reduce fibrosis in preclinical models.
In neurodegenerative disorders, this compound has shown potential as a disease-modifying agent in preclinical models of Alzheimer's disease and Parkinson's disease. The Wnt pathway has been shown to play a role in the pathogenesis of these disorders, and this compound has been shown to promote neuronal survival and reduce neuroinflammation in preclinical models.

Eigenschaften

Molekularformel

C10H12ClN5O

Molekulargewicht

253.69 g/mol

IUPAC-Name

4-chloro-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C10H12ClN5O/c1-15-7(3-4-13-15)5-12-10(17)9-8(11)6-14-16(9)2/h3-4,6H,5H2,1-2H3,(H,12,17)

InChI-Schlüssel

MQVMYBVZTXORDB-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

Kanonische SMILES

CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.